5-(4-Chlorophenyl)pyrazin-2-amine
Overview
Description
5-(4-Chlorophenyl)pyrazin-2-amine is a chemical compound with the molecular formula C10H8ClN3 and a molecular weight of 205.64 g/mol . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction with sodium carbonate and tetrakis (triphenylphosphine) palladium (0) in 1,4-dioxane and methanol at 110℃ for 2.5 hours . The reaction mixture is then evaporated and diluted with EtOAc. The organic phase is washed with water, dried over sodium sulfate, and evaporated .Scientific Research Applications
Potential Anticancer Agent
A study by Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their biological effects against A549 lung cancer cells. They found that compounds with a 4-chlorophenyl group at the pyrazole moiety showed significant inhibitory effects on A549 cell growth, suggesting potential as anticancer agents (Zhang et al., 2008).
Photochemistry in Host-Guest Complexes
Research by Tada et al. (1982) focused on the photoreaction of dicyanopyrazine derivatives, including those with a chlorophenyl group. They studied the reductive decyanation of these compounds in the presence of tertiary or secondary amines, which has implications for photochemistry in host-guest complexes (Tada et al., 1982).
Synthesis of Pyrazin-2-yl Thiophene Carboxamides
A 2021 study by Ahmad et al. described the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions. These compounds were synthesized for their potential applications in electronic and nonlinear optical properties, demonstrating the versatility of pyrazin-2-amine derivatives (Ahmad et al., 2021).
Synthesis of Triazolo[4,3-a]pyrazin-3-amines
Li et al. (2019) explored the synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3-amines using oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This method successfully produced various halogenated pyrazines, demonstrating a novel approach to synthesizing pyrazine derivatives (Li et al., 2019).
Antimycobacterial and Antifungal Activity
Doležal et al. (2010) synthesized a series of pyrazinamide analogs and tested them for antimycobacterial and antifungal activity. They found that some derivatives showed significant activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes, highlighting their potential as antimicrobial agents (Doležal et al., 2010).
Synthesis of Pyridazinone Herbicides
A study by Hilton et al. (1969) discussed the synthesis and modes of action of pyridazinone herbicides, including compounds with chlorophenyl substituents. These herbicides inhibit photosynthesis and have unique biological properties, suggesting their use in agriculture (Hilton et al., 1969).
Synthesis of Novel Thioxothiazolidin-4-one Derivatives
Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives containing chlorophenyl groups. These compounds exhibited significant in vivo anticancer and antiangiogenic effects, suggesting their potential in cancer therapy (Chandrappa et al., 2010).
Safety and Hazards
The safety data sheet for 5-(4-Chlorophenyl)pyrazin-2-amine indicates that it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .
Future Directions
The future directions for research on 5-(4-Chlorophenyl)pyrazin-2-amine could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, more research is needed to elucidate its biological activities and potential applications .
Mechanism of Action
Target of Action
5-(4-Chlorophenyl)pyrazin-2-amine is a derivative of pyrazole . Pyrazoles are known to exhibit a wide spectrum of biological properties and are considered medicinally significant heterocyclic nuclei . .
Mode of Action
Pyrazole derivatives, to which this compound belongs, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrazole derivatives have been found to exhibit a broad range of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
5-(4-chlorophenyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVCMQGHHBAYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608802 | |
Record name | 5-(4-Chlorophenyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59489-72-4 | |
Record name | 5-(4-Chlorophenyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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